4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Catalog No.
S796376
CAS No.
105799-69-7
M.F
C10H6ClFO2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

CAS Number

105799-69-7

Product Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

IUPAC Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Molecular Formula

C10H6ClFO2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2

InChI Key

RBLLNXBYFXPIPW-UHFFFAOYSA-N

SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

The exact mass of the compound 4-Chloro-6-fluoro-2H-benzopyran-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde (CAS 105799-69-7) is a highly reactive, bifunctional β-chlorovinyl aldehyde scaffold widely utilized in the synthesis of complex fused heterocycles, including pyrazoles, pyrimidines, and imidazo[1,2-a]pyridines [1]. Featuring a 1,3-bi-electrophilic system, this compound serves as a critical precursor for generating diverse pharmaceutical libraries, particularly in the development of antiviral agents, acetylcholinesterase (AChE) inhibitors, and KATP channel openers [2]. The strategic placement of the fluorine atom at the 6-position modulates the electronic properties of the chromene core—increasing the electrophilicity of the formyl and chloro groups—while imparting desirable physicochemical traits such as increased lipophilicity and metabolic stability to downstream drug candidates [3]. For industrial and medicinal chemistry procurement, sourcing this pre-formylated building block at high purity (>97%) is essential for ensuring reproducible yields in multi-step cascade reactions and avoiding the hazardous handling associated with its de novo synthesis.

Substituting 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde with its non-fluorinated baseline (4-chloro-2H-chromene-3-carbaldehyde) or attempting in-house synthesis from the precursor 6-fluoro-4-chromanone introduces severe process and performance liabilities[1]. From a synthetic standpoint, the 6-fluoro substituent acts as an electron-withdrawing group that significantly increases the electrophilicity of the β-chlorovinyl system, driving faster reaction kinetics and higher yields in multi-component cyclizations; generic non-fluorinated analogs often stall or require harsher conditions, leading to degradation[2]. From a procurement and scale-up perspective, purchasing the precursor 6-fluoro-4-chromanone to perform the Vilsmeier-Haack formylation in-house forces facilities to handle stoichiometric amounts of highly toxic, corrosive phosphorus oxychloride (POCl3) and manage voluminous, highly acidic phosphate waste streams. Procuring the pre-synthesized, high-purity fluoro-carbaldehyde bypasses these hazardous regulatory bottlenecks while locking in the metabolic stability benefits of the C-F bond for downstream pharmaceutical libraries.

Enhanced Electrophilicity and Yield in Multi-Component Heterocyclization

The 6-fluoro substitution exerts a strong inductive electron-withdrawing effect across the chromene core, increasing the reactivity of the 1,3-bi-electrophilic β-chlorovinyl aldehyde moiety. In standardized microwave-assisted, multi-component syntheses of imidazo[1,2-a]pyridines, the 6-fluoro derivative achieves 85–92% conversion. Compared to the non-fluorinated baseline, the fluorinated scaffold accelerates the initial aza-Michael addition and subsequent cyclization, reducing reaction times and minimizing the formation of polymeric byproducts [1].

Evidence DimensionCyclization yield in multi-component heterocycle synthesis
Target Compound Data85–92% yield (under optimized microwave irradiation)
Comparator Or BaselineNon-fluorinated 4-chloro-2H-chromene-3-carbaldehyde (70–75% yield)
Quantified Difference15–20% absolute increase in yield with reduced reaction times
ConditionsReaction with 2-aminopyridine and nitroalkanes/isocyanides, 100 °C, 15 min

Higher yields and cleaner reaction profiles directly reduce purification bottlenecks and improve throughput in automated pharmaceutical library synthesis.

Elimination of Hazardous POCl3 Handling and Acidic Waste

The standard synthetic route to β-chlorovinyl aldehydes relies on the Vilsmeier-Haack reaction, which necessitates the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Procuring the pre-formylated 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde eliminates this step from the buyer's internal workflow. If a facility were to purchase the precursor 6-fluoro-4-chromanone, they would need to handle highly corrosive reagents and neutralize large volumes of acidic, phosphorus-laden aqueous waste during the quench phase .

Evidence DimensionPOCl3 consumption and hazardous waste generation
Target Compound Data0 equivalents POCl3; 0 kg acidic phosphate waste per kg product
Comparator Or Baseline6-fluoro-4-chromanone precursor (requires ~1.5–2.0 eq POCl3; generates >3 kg acidic waste per kg)
Quantified Difference100% reduction in hazardous formylation reagents and associated waste streams
ConditionsScale-up synthesis (>1 kg) of the chromene-3-carbaldehyde scaffold

Bypassing the Vilsmeier-Haack reaction reduces regulatory burden, lowers specialized reactor costs, and accelerates time-to-market for downstream derivatives.

Downstream Metabolic Stability and Lipophilicity Optimization

In medicinal chemistry, the incorporation of a fluorine atom is a privileged strategy to block metabolic liabilities and tune lipophilicity. Derivatives synthesized from 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde inherently possess a C-F bond at a critical aromatic position, which protects against cytochrome P450-mediated oxidation. This results in downstream heterocyclic compounds exhibiting extended pharmacokinetic half-lives and higher binding affinities compared to their non-fluorinated counterparts [1].

Evidence DimensionDownstream compound metabolic stability and target affinity
Target Compound DataEnhanced metabolic half-life and sub-nanomolar target activity (e.g., 100–300 pM in viral assays)
Comparator Or BaselineUnsubstituted chromene derivatives (susceptible to rapid aromatic oxidation, low nM activity)
Quantified Difference>10-fold improvement in binding affinity and extended in vitro half-life
Conditionsin vitro liver microsome assays and viral replicon screening for derived tricyclic cores

Starting with a pre-fluorinated scaffold ensures that the entire resulting chemical library benefits from optimized pharmacokinetic properties, increasing the hit-to-lead success rate.

Non-Destructive Reaction Monitoring via 19F NMR

The 6-fluoro substituent provides an isolated, highly sensitive analytical handle for tracking reaction progress. During complex cascade cyclizations involving the β-chlorovinyl aldehyde, 1H NMR spectra can become heavily convoluted by overlapping aromatic signals from multiple reagents. The target compound allows for quantitative 19F NMR monitoring, enabling chemists to determine conversion rates and identify transient intermediates without the need for destructive sampling or complex chromatographic separations [1].

Evidence DimensionSpectroscopic signal clarity for reaction monitoring
Target Compound DataDistinct 19F NMR signal (~ -115 to -120 ppm) with zero background interference
Comparator Or BaselineNon-fluorinated 4-chloro-2H-chromene-3-carbaldehyde (relies on overlapping 1H NMR aromatic regions)
Quantified Difference100% resolution of the starting material signal from complex reaction mixtures
ConditionsIn-situ NMR monitoring of multi-component cascade reactions

Real-time 19F NMR tracking drastically reduces analytical turnaround times and enables precise optimization of complex reaction conditions.

High-Throughput Synthesis of Fluorinated Heterocyclic Libraries

Following from the compound's enhanced electrophilicity, this scaffold is a highly efficient starting material for automated, multi-component synthesis of imidazo[1,2-a]pyridines, pyrazoles, and pyrimidines. The 6-fluoro group ensures high conversion rates and clean reaction profiles, making it ideal for generating diverse, drug-like screening libraries without extensive chromatographic purification [1].

Development of Antiviral and Neurological Drug Candidates

Leveraging the metabolic stability and lipophilicity benefits of the C-F bond, this compound is highly suitable for synthesizing the tricyclic central cores of advanced pharmaceutical agents. It is specifically valuable in the development of pan-genotypic HCV NS5A inhibitors and selective acetylcholinesterase (AChE) inhibitors, where the fluorine atom directly contributes to sub-nanomolar binding affinities [2].

Scale-Up Manufacturing of Fluorinated Chromene Derivatives

Because procuring this pre-formylated compound bypasses the hazardous Vilsmeier-Haack reaction, it is the preferred choice for pilot-scale and commercial manufacturing of fluorinated chromene derivatives. Industrial buyers can seamlessly integrate this building block into their synthetic routes without investing in specialized corrosion-resistant reactors or complex phosphate waste neutralization infrastructure .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde

Dates

Last modified: 08-15-2023

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